N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Description
N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluoromethoxy group, a fluorophenyl group, and a pyrano[3,4-d][1,2]oxazole ring system, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-9-1-2-11(23-15(17)18)8(5-9)6-19-14(21)13-10-7-22-4-3-12(10)24-20-13/h1-2,5,15H,3-4,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOKPLJNYKPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2C(=O)NCC3=C(C=CC(=C3)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable phenol derivative with difluoromethylating agents under basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using electrophilic fluorination reagents.
Construction of the pyrano[3,4-d][1,2]oxazole ring: This is typically done through a cyclization reaction involving a suitable precursor, such as a hydroxy ketone or an epoxide, under acidic or basic conditions.
Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an amine or ammonia under appropriate conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(difluoromethoxy)-5-chlorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
- N-[[2-(difluoromethoxy)-5-bromophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
- N-[[2-(difluoromethoxy)-5-iodophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Uniqueness
N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
